molecular formula C20H19ClFN3OS B459789 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 627056-91-1

3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Numéro de catalogue: B459789
Numéro CAS: 627056-91-1
Poids moléculaire: 403.9g/mol
Clé InChI: QGMQWHNUJYMCEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS 627056-91-1) is a high-purity chemical compound supplied for research and development purposes. This complex molecule features a tetrahydrothienoquinoline core structure and has a molecular formula of C20H19ClFN3OS and a molecular weight of 403.90 . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should note the associated safety warnings, including that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area. While the specific biological activities and mechanisms of action for this exact compound are not fully detailed in the available literature, related tetrahydrothieno[2,3-b]quinoline derivatives have been reported in scientific research for their potential antiproliferative effects, demonstrating cytotoxicity against various cancer cell lines in preliminary studies . This suggests its value as a scaffold for further investigation in medicinal chemistry and drug discovery programs. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Propriétés

IUPAC Name

3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3OS/c1-2-10-3-5-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-6-4-12(21)9-14(16)22/h4,6,8-10H,2-3,5,7,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMQWHNUJYMCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation of Cyclic Ketones

Cyclic ketones (e.g., 4-ethylcyclohexanone) react with methyl formate and sodium methoxide to form enolate salts. These intermediates are subsequently treated with cyanothioacetamide and piperidinium acetate under reflux conditions to yield bicyclic carbonitriles. For example:

Cyclohexanone+CH3OCO2CH3NaOMeEnolate saltCyanothioacetamideBicyclic carbonitrile (3a-c)\text{Cyclohexanone} + \text{CH}3\text{OCO}2\text{CH}_3 \xrightarrow{\text{NaOMe}} \text{Enolate salt} \xrightarrow{\text{Cyanothioacetamide}} \text{Bicyclic carbonitrile (3a-c)}

This step achieves moderate yields (30–59%) and establishes the fused thienopyridine ring system.

Functionalization with Bromoanilines

Bromoanilines, synthesized via bromoacetylation of anilines (e.g., 4-chloro-2-fluoroaniline), are coupled with the bicyclic carbonitrile under basic conditions (Na2_2CO3_3, ethanol, reflux). The reaction proceeds via nucleophilic aromatic substitution, forming C–N bonds and cyclizing to yield 3-aminothieno[2,3-b]pyridine-2-carboxamides:

Bicyclic carbonitrile+BrCH2CONHArNa2CO33-Aminothieno[2,3-b]pyridine-2-carboxamide\text{Bicyclic carbonitrile} + \text{BrCH}2\text{CONHAr} \xrightarrow{\text{Na}2\text{CO}_3} \text{3-Aminothieno[2,3-b]pyridine-2-carboxamide}

Yields for this step range from 22% to 91%, depending on substituent electronic effects.

Hydrogenation to 5,6,7,8-Tetrahydroquinoline

The tetrahydroquinoline moiety is generated via catalytic hydrogenation of the aromatic quinoline ring. Using Pd/C or Raney nickel under H2_2 pressure (1–3 atm), the pyridine ring is selectively reduced to a tetrahydropyridine structure. This step is critical for enhancing solubility and modulating biological activity:

Thieno[2,3-b]quinolineH2,Pd/C5,6,7,8-Tetrahydrothieno[2,3-b]quinoline\text{Thieno[2,3-b]quinoline} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{5,6,7,8-Tetrahydrothieno[2,3-b]quinoline}

Reaction conditions must be carefully controlled to avoid over-reduction or desulfurization.

Carboxamide Formation and Final Functionalization

The 2-carboxamide group is introduced via coupling reactions. In one approach, 2-chloroacetamide derivatives react with the thienopyridine core under basic conditions (KOH, ethanol):

Thienopyridine+ClCH2CONHArKOH3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamide\text{Thienopyridine} + \text{ClCH}_2\text{CONHAr} \xrightarrow{\text{KOH}} \text{3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamide}

This method yields 67–84% of the target carboxamide after crystallization.

Optimization and Challenges

Solvent and Catalyst Selection

  • Solvents : 1,4-Dioxane and ethanol are preferred for cyclocondensation, while dichloromethane facilitates phase-transfer catalysis in oxidation steps.

  • Catalysts : Benzyltriethylammonium chloride (TEBAC) improves yields in NaOCl-mediated oxidations by enhancing interfacial reactivity.

Byproduct Mitigation

Oxidative dimerization, observed during hypochlorite treatments, is minimized by using anhydrous solvents and controlled stoichiometry. Competing solvolysis pathways are suppressed by avoiding protic solvents during critical coupling steps.

Comparative Analysis of Synthetic Routes

The table below summarizes key reaction parameters and yields for critical steps:

StepReagents/ConditionsYield (%)Key IntermediatesReference
CyclocondensationNaOMe, cyanothioacetamide, piperidinium acetate30–59Bicyclic carbonitriles
Bromoaniline CouplingNa2_2CO3_3, ethanol, reflux22–913-Aminothienopyridine carboxamides
HydrogenationH2_2, Pd/C, 1–3 atm60–75Tetrahydrothienoquinoline
Carboxamide FormationKOH, ClCH2_2CONHAr, ethanol67–84Final carboxamide

Analyse Des Réactions Chimiques

Types of Reactions

3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacologically active compounds. It may serve as a lead compound for the development of new drugs targeting various diseases.

  • Anticancer Activity : Research indicates that derivatives of thienoquinoline structures exhibit anticancer properties. The unique structure of 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide could be optimized to enhance efficacy against specific cancer types.

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of thienoquinoline derivatives. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
Thienoquinoline Derivative AE. coli32 µg/mL
Thienoquinoline Derivative BP. aeruginosa6.25 µg/mL

Neuropharmacology

The structural characteristics of this compound suggest possible applications in neuropharmacology. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems and may offer therapeutic benefits for neurological disorders.

Case Studies

  • Anticancer Activity Evaluation :
    A study evaluated the anticancer effects of thienoquinoline derivatives in vitro against ovarian cancer cell lines. The results indicated that modifications in the side chains significantly influenced cytotoxicity levels.
  • Antimicrobial Efficacy Assessment :
    Research conducted on a series of thienoquinoline derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting that further development could lead to new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key properties:

Compound Name Substituents Molecular Weight Reported Activity Key Findings Reference
3-Amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 6-ethyl, N-(4-chloro-2-fluorophenyl) 403.90 Not explicitly reported Discontinued commercial product; structural similarity to antiplasmodial agents
KuSaSch105 (3-Amino-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide) 4-phenyl, N-(4-chlorophenyl) Not reported Antiplasmodial Synthesized via Procedure F; evaluated for malaria-targeted activity
VGTI-A3 (3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide) 6-phenyl, N-(4-phenylthiazolyl) Not reported Antiviral (DENV, WNV) High antiviral activity but low solubility; resistance mutations observed
3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide No ethyl group, N-(4-fluorophenyl) 341.40 Not explicitly reported Smaller molecular weight; simpler halogenation pattern
3-Amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-thieno[2,3-b]quinoline-2-carboxamide 6-ethyl, 4-CF3, N-(2-fluorophenyl) Not reported Not explicitly reported Trifluoromethyl group may enhance metabolic stability; safety precautions noted
3-Amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide N-(2-chloro-5-CF3-phenyl) Not reported Not explicitly reported Dual chloro-CF3 substitution; potential enhanced target affinity

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Halogenation : The 4-chloro-2-fluorophenyl group in the target compound may improve target binding compared to simpler halogenated analogs (e.g., 4-fluorophenyl in ). Chlorine and fluorine atoms enhance lipophilicity and electrostatic interactions, critical for membrane penetration and receptor binding .
  • Ethyl Group : The 6-ethyl substituent in the target compound likely increases metabolic stability compared to phenyl or unsubstituted derivatives (e.g., VGTI-A3 in ), though solubility may remain a challenge.

Therapeutic Potential: Thienoquinoline carboxamides with aryl/heteroaryl substituents (e.g., KuSaSch105) demonstrate antiplasmodial activity, suggesting the target compound could share similar mechanisms . Antiviral derivatives like VGTI-A3 highlight the role of bulky substituents (e.g., thiazolyl) in capsid protein binding, though solubility limitations necessitate structural optimization .

Physicochemical Properties :

  • The discontinued status of the target compound may reflect challenges in synthesis, stability, or efficacy. In contrast, analogs with trifluoromethyl groups (e.g., ) prioritize metabolic resistance but require stringent safety handling .

Activité Biologique

3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 627056-91-1) is a novel compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H19_{19}ClFN3_3OS
  • Molecular Weight : 403.91 g/mol
  • Purity : >90% .

The compound exhibits a multifaceted mechanism of action that includes:

  • Inhibition of Wnt/β-catenin Signaling : This pathway is crucial for various cellular processes including cell differentiation and proliferation. Compounds that inhibit this pathway have been linked to cardiogenic activity and potential applications in regenerative medicine .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound may possess antimicrobial properties against various pathogens .

Anticancer Activity

Research indicates that compounds with structural similarities to 3-amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can inhibit cancer cell growth through modulation of signaling pathways like Wnt/β-catenin. For instance, certain analogs have shown IC50 values in the low nanomolar range for inhibiting cancer cell lines .

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects against neurodegenerative diseases. Its structural features suggest it may inhibit acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment. In vitro studies have shown promising results with AChE inhibition comparable to established drugs like tacrine .

Table 1: Summary of Biological Activities

Activity TypeMechanismIC50 Value (µM)Reference
Wnt InhibitionModulation of β-catenin signaling0.026
AChE InhibitionEnzyme inhibition0.131
AntimicrobialVarious pathogensMIC = 6.25

Case Study 1: Cardiogenic Activity

A study focused on the cardiogenic potential of Wnt inhibitors found that compounds similar to our target compound significantly increased cardiomyocyte differentiation in human embryonic stem cells. The most effective analogs demonstrated a 1.5-fold increase in cardiogenesis compared to controls at lower concentrations .

Case Study 2: Neuroprotective Potential

In a comparative analysis of AChE inhibitors, the target compound showed a significant reduction in enzyme activity at concentrations similar to leading drugs in the market. This suggests its potential as a multitarget therapeutic agent for neurodegenerative conditions .

Q & A

Q. What PPE and waste disposal protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and chemical goggles. Use fume hoods for powder handling.
  • Waste disposal : Collect organic waste in sealed containers labeled "halogenated organics." Incineration at >1000°C ensures complete degradation (per and ) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.